2-(2-Bromoethyl)oxolane
Description
2-(2-Bromoethyl)oxolane is a brominated derivative of oxolane (tetrahydrofuran, THF), featuring a bromoethyl (-CH₂CH₂Br) substituent at the 2-position of the oxolane ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in alkylation reactions or as a precursor for generating more complex heterocyclic systems. Its structure combines the reactivity of a bromoethyl group—a strong leaving group—with the stability of the oxolane ring, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
2-(2-bromoethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-4-3-6-2-1-5-8-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDABTPRDFGPCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050493-67-8 | |
| Record name | 2-(2-bromoethyl)oxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Bromoethyl)oxolane can be synthesized through the bromination of tetrahydrofuran derivatives. One common method involves the reaction of tetrahydrofuran with phosphorus tribromide (PBr3) in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to control the reactivity and yield of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)oxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted tetrahydrofuran derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (RSH).
Major Products Formed
The major products formed from these reactions include various substituted tetrahydrofuran derivatives, such as hydroxyl, amino, or thiol-substituted compounds, as well as ketones and aldehydes .
Scientific Research Applications
2-(2-Bromoethyl)oxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)oxolane involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane
Structural Differences :
- Oxolane vs. Dioxolane: The oxolane ring (THF) contains one oxygen atom, while 1,3-dioxolane has two oxygen atoms at positions 1 and 3.
Synthesis :
2-(2-Bromoethyl)-1,3-dioxolane is synthesized via reactions involving bromoethyl phthalimide intermediates in the presence of potassium carbonate and DMF . This method contrasts with oxolane derivatives, which may require tailored bromination strategies due to the ring’s reduced oxygen content.
Applications :
Dioxolane derivatives are often employed in protecting-group chemistry or as intermediates for bioactive molecules. For example, 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane (CAS 37865-96-6) is used in synthesizing acetylenic compounds, highlighting its role in constructing carbon-carbon bonds .
| Property | 2-(2-Bromoethyl)oxolane | 2-(2-Bromoethyl)-1,3-dioxolane |
|---|---|---|
| Molecular Formula | C₆H₁₁BrO | C₅H₉BrO₂ |
| Ring Oxygen Atoms | 1 | 2 |
| Key Reactivity | SN2 reactions (bromoethyl) | Enhanced polarity for SN1/SN2 |
| Typical Use | Alkylation agent | Protecting groups, intermediates |
2-(1-Bromoethyl)-2-methyl-1,3-dioxolane
Structural Differences: This compound features a methyl group at the 2-position of the dioxolane ring, introducing steric hindrance that slows nucleophilic attacks compared to non-methylated analogs .
Synthesis :
Prepared via bromination of ethyl-substituted dioxolanes, this compound’s synthesis parallels methods for this compound but requires additional steps to manage steric effects .
Applications :
Used in synthesizing ethynyl derivatives, demonstrating its utility in cross-coupling reactions. The methyl group enhances stability but reduces reactivity compared to this compound .
Bromoethyl-Substituted Aromatic Compounds
Compounds like 1-(2-bromoethyl)-4-nitrobenzene (Step 1 in naratriptan synthesis) highlight the versatility of bromoethyl groups in aromatic systems. Unlike this compound, these aromatic derivatives undergo electrophilic substitutions (e.g., nitration) more readily due to the electron-withdrawing effects of the bromoethyl group .
Biological Activity
2-(2-Bromoethyl)oxolane, also known as a bromoethyl derivative of oxolane (tetrahydrofuran), is a compound that has garnered attention in various fields of biological research. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in the synthesis of bioactive molecules. This article explores the biological activity, mechanisms of action, and potential applications of this compound, supported by relevant data tables and findings from case studies.
Chemical Structure and Properties
- Chemical Formula : CHBrO
- Molecular Weight : 179.03 g/mol
- CAS Number : 1050493-67-8
The compound features a bromoethyl group attached to the oxolane ring, which influences its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The bromoethyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles, which can lead to the formation of various derivatives with enhanced biological properties. This mechanism is crucial in drug development, particularly for compounds targeting specific biological pathways.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study investigated the antimicrobial properties of this compound derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
-
Anticancer Potential :
- Research focused on the cytotoxic effects of this compound on cancer cell lines demonstrated that it induces apoptosis through the activation of caspase pathways. This finding highlights its potential as a lead compound for developing anticancer therapies.
-
Neuroprotective Effects :
- Experimental studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect was linked to its ability to modulate signaling pathways involved in cell survival.
Data Table: Summary of Biological Activities
| Biological Activity | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | Inhibition of growth | |
| Anticancer | Various cancer cell lines | Induction of apoptosis | |
| Neuroprotective | Neuronal cells | Protection from oxidative stress |
Synthesis
The synthesis of this compound typically involves the bromination of oxolane followed by an alkylation process. This method allows for the introduction of the bromoethyl group, which is essential for its biological activity.
Applications in Drug Development
Due to its diverse biological activities, this compound is being explored for:
- Pharmaceutical Development : As a scaffold for designing new antimicrobial and anticancer agents.
- Chemical Biology : To study interactions with specific biological targets.
- Industrial Applications : In the synthesis of specialty chemicals and agrochemicals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
